molecular formula C12H16BrNO B5755804 4-bromo-N-(pentan-3-yl)benzamide

4-bromo-N-(pentan-3-yl)benzamide

Cat. No.: B5755804
M. Wt: 270.17 g/mol
InChI Key: IGKZPQNLJPARDZ-UHFFFAOYSA-N
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Description

4-Bromo-N-(pentan-3-yl)benzamide is an organic compound characterized by a benzamide core substituted with a bromine atom at the 4-position and a pentan-3-yl group attached to the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-bromo-N-(pentan-3-yl)benzamide typically involves the following steps:

    Bromination: The starting material, benzamide, undergoes bromination using bromine or a brominating agent such as N-bromosuccinimide (NBS) to introduce the bromine atom at the 4-position.

    Alkylation: The brominated benzamide is then subjected to alkylation with pentan-3-ylamine under suitable conditions, often involving a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) to facilitate the nucleophilic substitution reaction.

Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-N-(pentan-3-yl)benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Reduction Reactions: The compound can be reduced using reducing agents like lithium aluminum hydride (LiAlH4) to yield the corresponding amine.

    Oxidation Reactions: Oxidation of the pentan-3-yl group can be achieved using oxidizing agents like potassium permanganate (KMnO4).

Common Reagents and Conditions:

    Substitution: Nucleophiles (e.g., amines, thiols), bases (e.g., NaH, K2CO3)

    Reduction: Reducing agents (e.g., LiAlH4)

    Oxidation: Oxidizing agents (e.g., KMnO4)

Major Products:

    Substitution: Various substituted benzamides

    Reduction: Corresponding amines

    Oxidation: Oxidized derivatives of the pentan-3-yl group

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Studied for its potential as a pharmacophore in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-bromo-N-(pentan-3-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the pentan-3-yl group contribute to the compound’s binding affinity and specificity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

  • 4-Bromo-N-(butan-2-yl)benzamide
  • 4-Bromo-N-(hexan-4-yl)benzamide
  • 4-Chloro-N-(pentan-3-yl)benzamide

Comparison: 4-Bromo-N-(pentan-3-yl)benzamide is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. Compared to its analogs, it may exhibit different pharmacokinetic properties and binding affinities, making it a valuable compound for targeted applications.

Properties

IUPAC Name

4-bromo-N-pentan-3-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16BrNO/c1-3-11(4-2)14-12(15)9-5-7-10(13)8-6-9/h5-8,11H,3-4H2,1-2H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGKZPQNLJPARDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)NC(=O)C1=CC=C(C=C1)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16BrNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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